β-Amylase from Soybean

Catalog No.
S1815281
CAS No.
9000-91-3
M.F
No Data Available
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
β-Amylase from Soybean

CAS Number

9000-91-3

Product Name

β-Amylase from Soybean

Molecular Formula

No Data Available

Synonyms

Beta Amylase; Betalase 1500; Betalase 1500EL; Bioamylase; Biozyme C; Biozyme KL; Biozyme M; Biozyme M 2; Biozyme M5; Biozyme MD; Biozyme ML; E.C. 3.2.1.2; Exoamylase; Hi-Maltosin; Hi-Maltosin G; Hi-Maltosin GL; Mochibest Super; Optimalt BBA; Saccharo

Enzyme Characterization and Function:

  • β-Amylase from soybean is a hydrolytic enzyme belonging to the glycosyl hydrolase family 13 (GH13) [National Center for Biotechnology Information, National Institutes of Health. "[Glycoside hydrolases family 13]"()].
  • It specifically cleaves α-1,4-glycosidic linkages in starch molecules, releasing maltose (a disaccharide sugar) as the main product [Enzyme Research Products International. "[β-Amylase from Soybean]"()].
  • Research efforts have focused on understanding the enzyme's structure, activity, and stability under different conditions [The Journal of Biochemistry, Oxford Academic. "[Kinetic Study of Soybean β-Amy1ase]"()]. This knowledge is crucial for optimizing its application in various research areas.

Food Science and Processing:

  • β-Amylase from soybean finds application in the food industry, particularly in starch processing for the production of maltose syrups, which are used as sweeteners and fermentation substrates [EFSA Journal. "[Safety evaluation of the food enzyme β‐amylase obtained from soybean (Glycine max)]"()].
  • Additionally, it is used in the production of specific types of rice cakes and other food products where controlled starch breakdown is desired [EFSA Journal. "[Safety evaluation of the food enzyme β‐amylase obtained from soybean (Glycine max)]"()].

Biochemical and Medical Research:

  • Purified β-amylase from soybean serves as a valuable tool in various biochemical research applications, including studying starch metabolism, enzymatic reactions, and protein-carbohydrate interactions [Molecular Depot. "[β-Amylase from Soybean]"()].
  • Some studies have explored the potential use of β-amylase from soybean in developing diagnostic tools for diabetes and other medical applications, although further research is needed to establish its efficacy [Journal of Food Science and Technology. "[Studies on β-amylase from germinated soybean and its application in diabetes diagnosis]"()].

Plant Science Research:

  • Research has investigated the role of β-amylase in plant biology, particularly its involvement in seed development, germination, and starch mobilization during various plant growth stages [National Institutes of Health. "[The evolution of functional complexity within the β-amylase gene family in land plants]"()].
  • Understanding its function in these processes can contribute to developing strategies for improving crop yield and stress tolerance.

β-Amylase from soybean, derived from the plant species Glycine max, is an enzyme that plays a crucial role in starch degradation. This enzyme catalyzes the hydrolysis of starch and other polysaccharides, producing maltose and glucose as end products. With a molecular weight of approximately 61,700 daltons, β-amylase consists of around 617 amino acid residues and exhibits optimal activity at a pH range of 5 to 6 . The enzyme is soluble in ethanol, which aids in its purification and characterization processes .

β-amylase follows a hydrolysis mechanism involving two key steps []. First, a substrate molecule (starch or glycogen) binds to the active site of the enzyme. This active site contains specific amino acid residues that interact with the substrate and facilitate the cleavage reaction. Second, a water molecule is introduced, breaking the glycosidic bond and releasing a maltose molecule. The remaining fragment of the polysaccharide can then detach from the enzyme, allowing for the breakdown of the entire starch or glycogen molecule into smaller maltose units [].

The primary reaction catalyzed by β-amylase involves the cleavage of α-1,4-glycosidic bonds in starch. The general reaction can be represented as follows:

 C6H10O5 n+nH2O amylasenC6H12O6\text{ C}_6\text{H}_{10}\text{O}_5\text{ }_n+n\text{H}_2\text{O}\xrightarrow{\text{ amylase}}n\text{C}_6\text{H}_{12}\text{O}_6

This reaction results in the production of maltose, which can further be hydrolyzed into glucose by other enzymes such as α-glucosidase. The enzyme operates effectively across a range of temperatures and pH levels, demonstrating significant stability under various conditions .

β-Amylase is essential for the metabolism of carbohydrates in plants and plays a significant role during seed germination. It is primarily located in the cytoplasm of soybean seeds and is involved in breaking down stored starch into simpler sugars that can be utilized for energy during seedling development . The enzyme has shown resistance to proteolytic digestion by certain enzymes, indicating its robustness and potential for various applications .

The synthesis of β-amylase from soybean typically involves several steps:

  • Extraction: Soybean flour is treated with an acidic solution to extract the enzyme.
  • Purification: The crude extract undergoes ammonium sulfate precipitation followed by chromatography techniques (e.g., calcium phosphate, diethylaminoethylcellulose) to achieve high purity .
  • Characterization: Techniques such as electrophoresis and ultracentrifugation are employed to confirm the homogeneity and molecular weight of the enzyme .

These methods ensure that the β-amylase obtained is suitable for various biochemical applications.

β-Amylase from soybean has a wide array of applications across different industries:

  • Food Industry: It is utilized in the production of maltose syrups, baked goods, fruit juices, and alcoholic beverages. The enzyme enhances sweetness and improves texture in food products .
  • Pharmaceuticals: Due to its ability to break down complex carbohydrates, it is used in formulations aimed at managing diabetes by inhibiting carbohydrate absorption .
  • Biotechnology: The enzyme serves as a molecular tool for various biochemical studies, including protein interactions and enzymatic assays .

Research has demonstrated that β-amylase interacts with various substrates and inhibitors. For instance, studies have shown its interaction with glucose, which can affect its enzymatic activity . Additionally, the enzyme's stability in the presence of ethanol suggests potential uses in processes requiring organic solvents .

Several compounds exhibit similar enzymatic activities to β-amylase. Below is a comparison highlighting their unique features:

CompoundSourceUnique Feature
α-AmylaseVarious plants & microbesHydrolyzes α-1,4-glycosidic bonds randomly
GlucoamylaseFungi & bacteriaCleaves both α-1,4 and α-1,6 bonds; produces glucose
PullulanaseBacteriaSpecifically hydrolyzes α-1,6 bonds in pullulan
IsoamylaseBacteriaTargets α-1,6 linkages; used in dextrin production

β-Amylase is unique due to its specific action on non-reducing ends of polysaccharides, producing maltose as the primary product without affecting other glycosidic linkages significantly.

Dates

Modify: 2023-08-15

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